![molecular formula C18H16F3N7O B12242240 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12242240.png)
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group, a triazolo-pyridazinyl moiety, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common approach is the metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reactions. This method employs trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate as starting materials . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms.
Scientific Research Applications
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group and triazolo-pyridazinyl moiety play crucial roles in binding to these targets, thereby modulating their activity . The compound can inhibit specific pathways involved in disease progression, making it a potential therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-1,2,4-triazoles: These compounds share the trifluoromethyl and triazole groups and have similar applications in pharmaceuticals and agrochemicals.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based materials: These materials have similar structural features and are used in energetic materials.
N-(6-chlorobenzo[d]thiazol-2-yl)-1,2,4-triazolo[4,3-b]pyridazin-6-yl derivatives: These compounds have similar pharmacological properties and applications.
Uniqueness
2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is unique due to its combination of a trifluoromethyl group, a triazolo-pyridazinyl moiety, and a piperidinyl group. This unique structure imparts specific physicochemical and pharmacological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16F3N7O |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C18H16F3N7O/c19-18(20,21)17-25-24-14-3-4-15(26-28(14)17)27-7-1-2-13(10-27)11-29-16-8-12(9-22)5-6-23-16/h3-6,8,13H,1-2,7,10-11H2 |
InChI Key |
AJKMWVQPKLDVHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2)COC4=NC=CC(=C4)C#N |
Origin of Product |
United States |
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